17beta-Acetamidoandrost-4-en-3-one
Description
Properties
CAS No. |
1865-62-9 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetamide |
InChI |
InChI=1S/C21H31NO2/c1-13(23)22-19-7-6-17-16-5-4-14-12-15(24)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3,(H,22,23)/t16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SDLZQPJEYFVSOQ-PXQJOHHUSA-N |
SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomeric SMILES |
CC(=O)N[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)NC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Other CAS No. |
1865-62-9 |
Synonyms |
17 beta-acetamidoandrost-4-en-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 17β-Acetamidoandrost-4-en-3-one and analogous androstane derivatives:
Structural and Functional Analysis
- 17β-Acetamido vs. This difference likely impacts receptor binding or metabolic stability .
- Ketone Position : Unlike EPI-TESTOSTERONE, which retains the 3-keto group common to natural androgens, 17β-Acetamidoandrost-4-en-3-one lacks the 17β-hydroxyl group, reducing its affinity for androgen receptors .
- In contrast, azine derivatives like Dymethazine exhibit prolonged half-lives due to dimerization via the azine linkage .
Analytical Data Comparison
Research Implications
- Detection Challenges : Its presence in plant extracts suggests natural biosynthesis pathways for modified steroids, but analytical differentiation from analogs (e.g., EPI-TESTOSTERONE) requires high-resolution mass spectrometry due to similar m/z values .
Preparation Methods
Reaction Pathway
This method involves the direct transformation of progesterone-20-oxime into 17β-acetamidoandrost-4-en-3-one via a Beckmann rearrangement catalyzed by phosphorus oxychloride (POCl₃) .
Key Steps:
-
Oxime Formation : Progesterone is treated with hydroxylamine to form progesterone-20-oxime.
-
Beckmann Rearrangement : The oxime undergoes rearrangement in pyridine with POCl₃ at 0–5°C , yielding the 17β-acetamido derivative.
-
Workup : The product is extracted with chloroform, washed, and recrystallized from ethanol.
Experimental Data:
| Parameter | Value |
|---|---|
| Starting Material | Progesterone-20-oxime |
| Catalyst | POCl₃ (2 mL per 1 g oxime) |
| Solvent | Pyridine |
| Temperature | 0–5°C (reaction), -10°C (quench) |
| Yield | 87% |
| Melting Point | 284–286°C |
Advantages :
Limitations :
-
Requires handling of POCl₃, a corrosive reagent.
-
Progesterone-20-oxime must be synthesized beforehand.
Method 2: Multi-Step Synthesis from Pregnenolone
Reaction Pathway
This approach starts with pregnenolone and involves sequential functional group modifications:
Key Steps:
-
Protection of 3β-Hydroxy Group : Acetylation of pregnenolone to form 3β-acetoxypregnenolone.
-
Oximation : Treatment with hydroxylamine hydrochloride to generate the oxime.
-
Beckmann Rearrangement : Conversion of the oxime to a 17-acetamido intermediate using SOCl₂/THF .
-
Oxidation : Jones’ reagent oxidizes the 6-position to a ketone.
-
Selective Reduction : NaBH₄ reduces the 3-keto group to a hydroxyl group.
Experimental Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 92% |
| Oximation | NH₂OH·HCl, NaOAc·3H₂O | 86% |
| Beckmann Rearrangement | SOCl₂/THF, reflux | 76% |
| Oxidation (Jones’) | CrO₃/H₂SO₄ in acetone | 80% |
| Reduction (NaBH₄) | Methanol, 0°C | 78% |
Overall Yield : ~36% (calculated from sequential steps).
Advantages :
-
Uses readily available pregnenolone as a starting material.
Limitations :
-
Low overall yield due to multiple steps.
-
Jones’ oxidation requires careful temperature control to avoid over-oxidation.
Comparative Analysis of Methods
Efficiency and Practicality
| Metric | Method 1 | Method 2 |
|---|---|---|
| Steps | 1 | 5 |
| Overall Yield | 87% | 36% |
| Key Reagents | POCl₃ | SOCl₂, Jones’ reagent, NaBH₄ |
| Scalability | High (single step) | Moderate (multi-step) |
Method 1 is superior for large-scale production due to its simplicity and high yield. Method 2 , while lengthier, offers flexibility for synthesizing analogs with modified A- or D-rings.
Structural and Mechanistic Insights
Beckmann Rearrangement Mechanism
The rearrangement proceeds via protonation of the oxime , followed by migration of the acetamido group to the 17β position. Computational studies suggest that the trans-diaxial alignment of the migrating group and leaving group is critical for stereoselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 17β-Acetamidoandrost-4-en-3-one, considering yield and purity?
- Methodological Answer : Begin with a steroidal backbone (e.g., androst-4-en-3-one) and employ selective acetylation at the 17β-position using acetylation agents like acetic anhydride under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 240 nm). Purify intermediates via recrystallization in ethanol/water mixtures to minimize impurities. For reproducibility, adhere to strict temperature control (±2°C) during synthesis steps .
Q. How can researchers characterize the structural integrity of 17β-Acetamidoandrost-4-en-3-one using spectroscopic methods?
- Methodological Answer : Use a combination of IR spectroscopy to confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ (consistent with androst-4-en-3-one derivatives) and ¹H/¹³C NMR to verify the 17β-acetamido group (e.g., δ 2.0 ppm for acetyl protons, δ 170 ppm for carbonyl carbon). Compare spectral data to reference compounds like epitestosterone (17α-hydroxyandrost-4-en-3-one) to validate stereochemical assignments .
Q. What methodologies are recommended for assessing the purity of 17β-Acetamidoandrost-4-en-3-one in experimental settings?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water). Validate purity against certified reference materials (CRMs) such as Testosterone Impurity C (CAS 77881-13-1) . For trace impurities, use mass spectrometry (LC-MS) in positive ion mode to detect byproducts (e.g., oxidation at C4 or acetyl migration).
Advanced Research Questions
Q. How does the stereochemical configuration at the 17-position influence the biological activity and metabolic stability of 17β-Acetamidoandrost-4-en-3-one?
- Methodological Answer : Conduct comparative studies with 17α-epimers (e.g., epitestosterone) using in vitro receptor binding assays (e.g., androgen receptor transfection assays) and in silico molecular docking . Assess metabolic stability via liver microsome incubations (human/rat) with LC-MS/MS quantification of parent compound and metabolites. Note that 17β-derivatives often exhibit higher receptor affinity but faster hepatic clearance due to steric interactions with cytochrome P450 enzymes .
Q. What strategies can resolve discrepancies between in vitro binding assays and in vivo pharmacological outcomes for this compound?
- Methodological Answer : Address confounding factors such as protein binding (measure free fraction via equilibrium dialysis) and tissue distribution (use radiolabeled tracers in rodent models). Validate in vitro-in vivo correlations (IVIVC) using pharmacokinetic-pharmacodynamic (PK/PD) modeling. For contradictory data, perform dose-response studies with rigorous statistical power analysis (α = 0.05, β = 0.2) and adjust for covariates like sex-specific metabolism .
Q. How can researchers identify and quantify phase I and II metabolites of 17β-Acetamidoandrost-4-en-3-one in preclinical models?
- Methodological Answer : Administer the compound to rodents and collect plasma/urine samples at timed intervals. Use high-resolution mass spectrometry (HRMS) for untargeted metabolite profiling (e.g., hydroxylation at C6 or C16). For phase II metabolites (e.g., glucuronides), apply β-glucuronidase hydrolysis followed by LC-MS/MS. Cross-reference fragmentation patterns with libraries (e.g., NIST Chemistry WebBook) and synthesize suspected metabolites for confirmation .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Standardize solvent systems (e.g., USP-grade solvents) and temperature (25°C). Use shake-flask method with UV quantification for solubility measurements. If discrepancies persist, consider polymorphic forms (e.g., crystalline vs. amorphous) via X-ray diffraction (XRD). Report detailed experimental conditions (e.g., equilibration time, agitation speed) to enhance reproducibility .
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Methodological Answer : Include blank matrices (e.g., simulated gastric fluid at pH 1.2, intestinal fluid at pH 6.8) and accelerated stability testing (40°C/75% RH). Use LC-UV to monitor degradation products (e.g., hydrolysis of acetamido group). For oxidative stability, add antioxidants (e.g., BHT) and compare degradation pathways under nitrogen vs. atmospheric oxygen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
